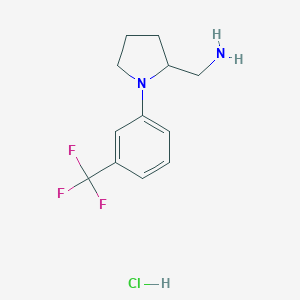
(+-)-1-(3-(Trifluoromethyl)phenyl)-2-pyrrolidinemethanamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-1-(3-(Trifluoromethyl)phenyl)-2-pyrrolidinemethanamine monohydrochloride, commonly known as TFMPA, is a chemical compound that has been studied for its potential applications in scientific research. It is a chiral compound with two enantiomers that have different biological activities. TFMPA is a psychoactive substance that has been shown to have affinity for certain receptors in the brain, making it an interesting compound for researchers studying the central nervous system.
Mechanism Of Action
TFMPA has been shown to act as a sigma-1 receptor agonist, which may explain its psychoactive effects. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release. Activation of this receptor has been shown to have neuroprotective effects, making it a potential target for the development of new therapeutics.
Biochemical And Physiological Effects
TFMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. It has also been shown to modulate the activity of certain ion channels, including the NMDA receptor and the GABA receptor. These effects may contribute to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
TFMPA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and both enantiomers can be produced using chiral chromatography. It has also been shown to have affinity for certain receptors in the brain, making it an interesting compound for researchers studying the central nervous system.
However, there are also limitations to the use of TFMPA in lab experiments. It is a psychoactive substance, which may make it difficult to control for confounding variables in experiments. It may also have potential side effects that could impact the results of experiments.
Future Directions
There are many potential future directions for research on TFMPA. One area of interest is the development of new therapeutics that target the sigma-1 receptor. TFMPA may serve as a starting point for the development of new compounds with improved efficacy and safety profiles.
Another area of interest is the study of the biochemical and physiological effects of TFMPA on the brain. This may lead to a better understanding of the mechanisms underlying its psychoactive effects, and may provide insights into the development of new therapeutics for conditions such as depression, anxiety, and addiction.
Conclusion:
TFMPA is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have affinity for certain receptors in the brain, making it an interesting compound for researchers studying the central nervous system. TFMPA has several advantages for use in lab experiments, but there are also limitations to its use. There are many potential future directions for research on TFMPA, including the development of new therapeutics and the study of its biochemical and physiological effects on the brain.
Synthesis Methods
TFMPA can be synthesized using a variety of methods, including the reductive amination of 3-(Trifluoromethyl)benzaldehyde with pyrrolidine and formaldehyde. Other methods include the reaction of 3-(Trifluoromethyl)phenylacetic acid with pyrrolidine and thionyl chloride, or the reaction of 3-(Trifluoromethyl)phenylisocyanate with pyrrolidine. These methods have been used to produce both enantiomers of TFMPA, which can be separated using chiral chromatography.
Scientific Research Applications
TFMPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. This makes it an interesting compound for researchers studying the central nervous system, as it may have therapeutic potential for conditions such as depression, anxiety, and addiction.
properties
CAS RN |
142469-77-0 |
|---|---|
Product Name |
(+-)-1-(3-(Trifluoromethyl)phenyl)-2-pyrrolidinemethanamine monohydrochloride |
Molecular Formula |
C12H16ClF3N2 |
Molecular Weight |
280.72 g/mol |
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)9-3-1-4-10(7-9)17-6-2-5-11(17)8-16;/h1,3-4,7,11H,2,5-6,8,16H2;1H |
InChI Key |
WEEAKFFQZXFMDD-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=CC=CC(=C2)C(F)(F)F)CN.Cl |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC(=C2)C(F)(F)F)CN.Cl |
synonyms |
[1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-yl]methanamine hydrochlorid e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



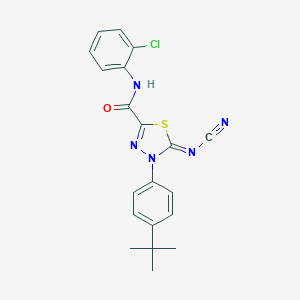
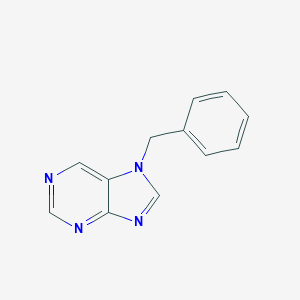
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
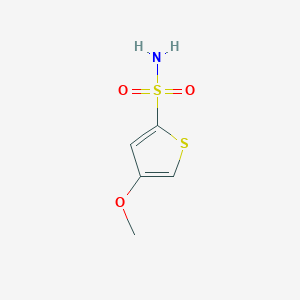
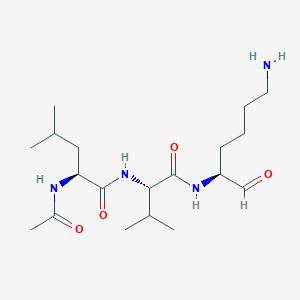
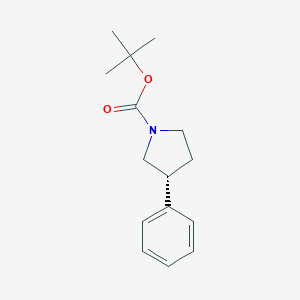
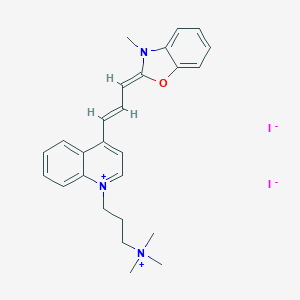
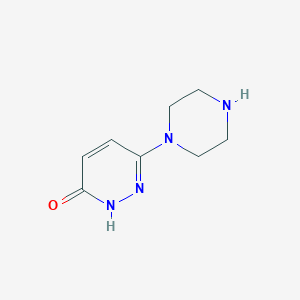
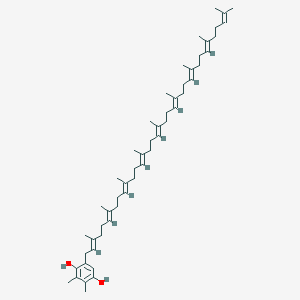
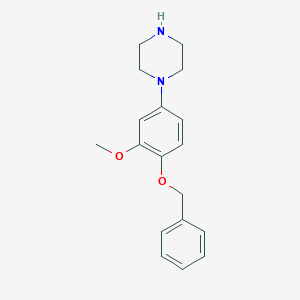
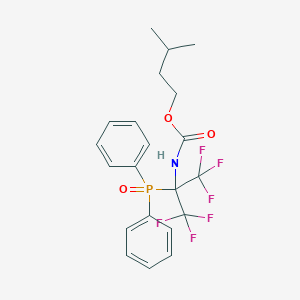


![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)